![molecular formula C12H12ClNO2S2 B2363885 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-3-carboxamide CAS No. 2034528-47-5](/img/structure/B2363885.png)
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.
Scientific Research Applications
- Research Findings : Researchers have synthesized several thiazole derivatives, including this compound, to explore their anti-inflammatory potential . In vitro studies demonstrated that it inhibits enzymes such as COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), both associated with inflammation. Notably, compounds 5b, 5d, and 5e showed promising COX-2 inhibition, making them potential candidates for further investigation.
- Research Findings : In vivo studies using the hot plate method demonstrated analgesic effects of this compound . Further investigations could explore its potential as an analgesic agent.
- Research Findings : This compound selectively inhibits COX-2 with low IC50 values, suggesting its potential as a COX-2 inhibitor .
- Research Implications : Although not directly studied for metal complexation, thiophene derivatives like this one often exhibit metal-binding properties .
Anti-Inflammatory Properties
Analgesic Activity
Selective COX-2 Inhibition
Metal Complexing Agent
Anti-Atherosclerotic Activity
Mechanism of Action
- The primary target of this compound is coagulation factor X (FXa). Coagulation factor X plays a crucial role in the blood coagulation cascade by converting prothrombin to thrombin, which ultimately leads to fibrin clot formation .
- Anticoagulant Effect : Inhibition of FXa reduces thrombin generation, thereby preventing excessive blood clot formation .
- Downstream Effects : Reduced thrombin production leads to decreased fibrinogen cleavage, resulting in impaired clot formation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-16-9(10-2-3-11(13)18-10)6-14-12(15)8-4-5-17-7-8/h2-5,7,9H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJCBDFABSHHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CSC=C1)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide |
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